molecular formula C14H9N3O4 B13384345 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- CAS No. 100873-75-4

1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-

Cat. No.: B13384345
CAS No.: 100873-75-4
M. Wt: 283.24 g/mol
InChI Key: KNDJVIXCODRRSE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- is a compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a nitrophenyl group attached to the isoindole core, which can significantly influence its chemical and biological properties.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Cycloaddition: Isoindoles are known to participate in Diels-Alder reactions, forming cycloadducts with dienophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- can be compared with other isoindole derivatives, such as:

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- lies in its specific nitrophenyl substitution, which imparts distinct chemical and biological properties.

Properties

CAS No.

100873-75-4

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

2-(4-nitroanilino)isoindole-1,3-dione

InChI

InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(13)15-9-5-7-10(8-6-9)17(20)21/h1-8,15H

InChI Key

KNDJVIXCODRRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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